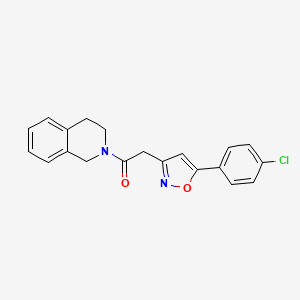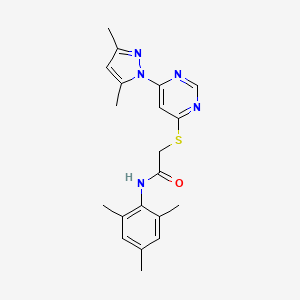![molecular formula C24H24FN7O3 B2732883 2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920386-29-4](/img/structure/B2732883.png)
2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic organic compound with a complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step organic reactions. Here’s an outline of a possible synthesis pathway:
Starting Materials:
4-ethoxyphenol
4-fluoroaniline
Appropriate triazolo[4,5-d]pyrimidine precursor
Key Steps:
Step 1: Synthesis of triazolo[4,5-d]pyrimidine core.
Step 2: Formation of 4-ethoxyphenoxy intermediate by reacting 4-ethoxyphenol with a suitable halogenating agent.
Step 3: Coupling of 4-ethoxyphenoxy intermediate with triazolo[4,5-d]pyrimidine.
Step 4: Introduction of piperazine ring.
Step 5: Final coupling reaction to obtain the target compound.
Industrial Production Methods: Large-scale production might use automated synthesis with precise control over reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalyst optimization and continuous flow methods are likely employed to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: Potential oxidation of phenol and triazole rings.
Reduction: Reduction of specific functional groups in selective conditions.
Substitution: Nucleophilic substitution on the piperazine and triazole moieties.
Common Reagents and Conditions:
Oxidation Agents: KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Nucleophilic Reagents: NaOH, KOH.
Reaction Conditions: Solvents like DMSO, THF; temperature ranges from -78°C to 150°C; inert atmospheres using N2 or Ar gas.
Major Products: Products depend on specific reagents and conditions. For instance, oxidation might yield quinone derivatives, whereas nucleophilic substitution can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of ligands and catalysts. Biology: Investigated for its role in enzyme inhibition and receptor binding studies. Medicine: Explored for potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Industry: Utilized in the development of specialty polymers and advanced materials due to its robust chemical framework.
作用機序
The mechanism largely depends on the specific biological target:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: Interference with signal transduction, enzyme inhibition, or receptor modulation. The triazolopyrimidine core often plays a crucial role in binding interactions.
類似化合物との比較
Compared to other triazolopyrimidine derivatives, 2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone stands out due to its unique combination of substituents, which may enhance its binding affinity and specificity. Similar compounds include:
4-ethoxyphenyl derivatives
Triazolopyrimidine analogs
Piperazine-linked molecules
Each compound possesses distinct biological and chemical properties, making this compound a unique candidate for various applications.
特性
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O3/c1-2-34-19-7-9-20(10-8-19)35-15-21(33)30-11-13-31(14-12-30)23-22-24(27-16-26-23)32(29-28-22)18-5-3-17(25)4-6-18/h3-10,16H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNPIKFJDLDVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2732800.png)

![3-Pyridin-2-yl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-4-amine](/img/structure/B2732802.png)

![4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile](/img/structure/B2732804.png)



![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea](/img/structure/B2732815.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2732817.png)
![2-(4-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2732818.png)
![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2732820.png)

![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2732823.png)
